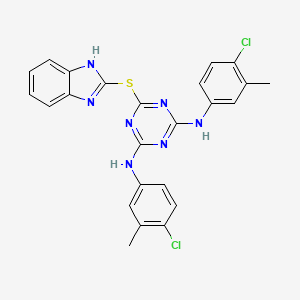
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanenitrile is an organic compound known for its antioxidant properties. It is a derivative of phenol and is characterized by the presence of tert-butyl groups which enhance its stability and effectiveness as an antioxidant. This compound is widely used in various industries, including pharmaceuticals, polymers, and food packaging, due to its ability to prevent oxidation and degradation of materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanenitrile typically involves the following steps:
Starting Material: The synthesis begins with 3,5-di-tert-butyl-4-hydroxybenzaldehyde.
Cyanation Reaction: The aldehyde group is converted to a nitrile group using reagents such as sodium cyanide (NaCN) or potassium cyanide (KCN) in the presence of a suitable catalyst.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with controlled temperature and pressure conditions. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are mixed in reactors.
Catalysis: Catalysts are used to enhance the reaction rate and yield.
Separation and Purification: The product is separated from the reaction mixture using techniques such as distillation, crystallization, and filtration.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Alkylated or acylated phenolic derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanenitrile has a wide range of scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in cells and tissues.
Industry: Employed in food packaging to extend the shelf life of products by preventing oxidation.
Wirkmechanismus
The antioxidant activity of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanenitrile is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The tert-butyl groups provide steric hindrance, which stabilizes the phenolic radical formed after hydrogen donation. This stabilization prevents further oxidation and degradation of the compound and the materials it protects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: A precursor in the synthesis of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanenitrile.
3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid: Another antioxidant with similar properties but different functional groups.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Used as a polymeric stabilizer.
Uniqueness
This compound is unique due to its nitrile functional group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The presence of the nitrile group allows for further chemical modifications, making it a versatile compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
5128-83-6 |
|---|---|
Molekularformel |
C17H25NO |
Molekulargewicht |
259.4 g/mol |
IUPAC-Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)propanenitrile |
InChI |
InChI=1S/C17H25NO/c1-16(2,3)13-10-12(8-7-9-18)11-14(15(13)19)17(4,5)6/h10-11,19H,7-8H2,1-6H3 |
InChI-Schlüssel |
GFYMECOPFJQEAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-2-(4-methylphenyl)-5-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11624893.png)


![Ethyl 4-[(4-iodophenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11624915.png)
![2-(benzylamino)-3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11624917.png)
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B11624918.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(furan-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11624932.png)
![2-[4-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B11624935.png)
![2-{[4-(3-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B11624936.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11624938.png)
![N-(4-Chlorophenyl)-2-({1,5-dicyano-4-oxo-3-azaspiro[5.5]undec-1-EN-2-YL}sulfanyl)acetamide](/img/structure/B11624949.png)

![(2Z)-2-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11624959.png)
![(4E)-5-(2,4-dichlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B11624963.png)
